

# An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroisoquinoline

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## Compound of Interest

Compound Name: 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1338643

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known characteristics of **8-Bromo-1,2,3,4-tetrahydroisoquinoline**. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

## Molecular Structure and Chemical Identity

**8-Bromo-1,2,3,4-tetrahydroisoquinoline** is a heterocyclic organic compound featuring a tetrahydroisoquinoline core structure substituted with a bromine atom at the 8-position of the aromatic ring.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	8-bromo-1,2,3,4-tetrahydroisoquinoline[1]
CAS Number	75416-51-2[1][2]
Chemical Formula	C <sub>9</sub> H <sub>10</sub> BrN[1][2][3]
Molecular Weight	212.09 g/mol [1][2]
Canonical SMILES	C1CNCC2=C1C=CC=C2Br[1]
InChI Key	KHWGHUZYXQPIKA-UHFFFAOYSA-N[1]

## Physicochemical Properties

A summary of the known physical and chemical properties of **8-Bromo-1,2,3,4-tetrahydroisoquinoline** is presented below.

Property	Value	Source
Appearance	Off-white to yellow solid-liquid mixture	[2]
Boiling Point	294.3 °C at 760 mmHg	[3]
Density	1.428 g/cm <sup>3</sup>	[3]
Flash Point	131.8 °C	[3]
pKa (Predicted)	8.88 ± 0.20	[2]

## Spectroscopic Data

Detailed experimental spectroscopic data for **8-Bromo-1,2,3,4-tetrahydroisoquinoline** is not widely available in the reviewed literature. However, based on its chemical structure and data from related compounds, the following spectral characteristics can be anticipated.

## Mass Spectrometry

A reported mass spectrum indicates a protonated molecule  $[M+H]^+$  at  $m/z$  211.9, which is consistent with the molecular weight of the compound.<sup>[2]</sup>

Table of Expected Mass Spectrometry Fragments:

m/z	Ion	Possible Fragmentation Pathway
212/214	$[M]^+$	Molecular ion (presence of Br isotope pattern)
211/213	$[M-H]^+$	Loss of a hydrogen atom
183/185	$[M-C_2H_4]^+$	Retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ring
132	$[M-Br]^+$	Loss of the bromine atom
104	$[C_8H_{10}]^+$	Further fragmentation

## NMR Spectroscopy (Predicted)

$^1H$  NMR:

- Aromatic Protons (Ar-H):** Signals are expected in the range of  $\delta$  6.8-7.5 ppm. The bromine atom at the 8-position will influence the chemical shifts and coupling patterns of the protons on the aromatic ring.
- Methylene Protons (-CH<sub>2</sub>-):** The four methylene groups of the tetrahydroisoquinoline ring are expected to show signals in the range of  $\delta$  2.5-4.5 ppm. These would likely appear as multiplets due to spin-spin coupling.

$^{13}C$  NMR:

- Aromatic Carbons (Ar-C):** Aromatic carbons are expected in the range of  $\delta$  120-140 ppm. The carbon attached to the bromine (C8) would be significantly shifted.

- Methylene Carbons (-CH<sub>2</sub>-): The aliphatic carbons of the tetrahydroisoquinoline ring are expected to resonate in the range of  $\delta$  25-50 ppm.

## Infrared (IR) Spectroscopy (Predicted)

Expected IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3300-3500	N-H Stretch	Secondary Amine
2850-3000	C-H Stretch	Aliphatic
3000-3100	C-H Stretch	Aromatic
1550-1650	C=C Stretch	Aromatic Ring
1000-1100	C-N Stretch	Amine
500-700	C-Br Stretch	Bromo-aromatic

## Synthesis and Purification

**8-Bromo-1,2,3,4-tetrahydroisoquinoline** is primarily used as an intermediate in organic synthesis.[2] A detailed experimental protocol for its synthesis has been reported and is outlined below.

### Experimental Protocol: Synthesis

The synthesis involves the deprotection of a mixture of N-protected 6-bromo and 8-bromo-3,4-dihydroisoquinolines.

Materials:

- A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
- Methanol (MeOH)
- Saturated aqueous sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Saturated sodium chloride ( $\text{NaCl}$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel (230-400 mesh)
- Chloroform ( $\text{CHCl}_3$ )

Procedure:

- A solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL) is prepared.[\[2\]](#)
- The mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and its 8-bromo isomer (3 g, 9.7 mmol) is added to the solvent mixture.[\[2\]](#)
- The reaction mixture is heated to reflux and stirred overnight.[\[2\]](#)
- The mixture is then concentrated under reduced pressure.[\[2\]](#)
- The resulting residue is extracted with dichloromethane.[\[2\]](#)
- The organic layers are combined and washed sequentially with water and saturated sodium chloride solution.[\[2\]](#)
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[\[2\]](#)

## Purification Protocol

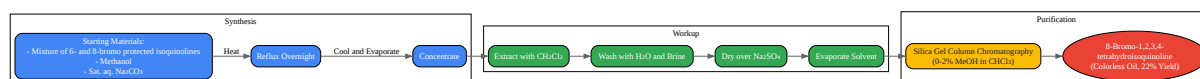
The crude product is purified by silica gel column chromatography.

Procedure:

- A silica gel column (230-400 mesh) is prepared.[\[2\]](#)

- The crude product is loaded onto the column.
- The column is eluted with a gradient of 0-2% methanol in chloroform.[2]
- **8-Bromo-1,2,3,4-tetrahydroisoquinoline** is collected as the first fraction, yielding a colorless viscous oil (0.45 g, 22% yield).[2]
- The second fraction contains 6-bromo-1,2,3,4-tetrahydroisoquinoline as a white solid (1.0 g, 48% yield).[2]

## Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **8-Bromo-1,2,3,4-tetrahydroisoquinoline**.

## Biological Activity and Potential Applications

While the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) has been extensively studied and shown to possess a wide range of pharmacological activities, specific biological data for **8-Bromo-1,2,3,4-tetrahydroisoquinoline** is not readily available in the current scientific literature. THIQ-based compounds are known to interact with various biological targets, suggesting potential avenues of research for this particular derivative.

## General Biological Profile of Tetrahydroisoquinolines

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological effects, including:

- Antitumor
- Antibacterial
- Antiviral
- Antifungal
- Anticancer
- Anti-inflammatory

## Potential Areas of Investigation

Given the known activities of related tetrahydroisoquinoline analogs, **8-Bromo-1,2,3,4-tetrahydroisoquinoline** could be a candidate for investigation in the following areas:

- Dopaminergic, Serotonergic, and Adrenergic Receptor Modulation: Many THIQ derivatives are known to interact with monoamine neurotransmitter systems. The position and nature of substituents on the aromatic ring can significantly influence receptor affinity and selectivity.
- Enzyme Inhibition: The THIQ scaffold is present in various enzyme inhibitors. The 8-bromo substituent could play a role in binding to the active site of certain enzymes.

Further research is required to elucidate the specific biological targets, mechanism of action, and potential therapeutic applications of **8-Bromo-1,2,3,4-tetrahydroisoquinoline**.

## Safety and Handling

**8-Bromo-1,2,3,4-tetrahydroisoquinoline** is classified as a hazardous substance.

GHS Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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## References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338643#8-bromo-1-2-3-4-tetrahydroisoquinoline-molecular-structure]

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